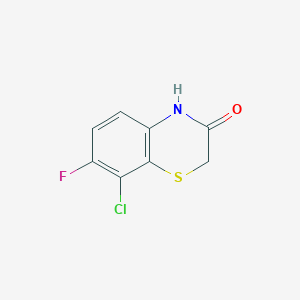

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro-

Description

2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazine core with a ketone group at the 3-position. The 8-chloro-7-fluoro derivative introduces halogen substituents at the 7- and 8-positions, significantly altering its electronic and steric properties. Halogenation at these positions enhances electrophilicity and influences molecular interactions, making this compound relevant in medicinal chemistry and materials science.

Properties

CAS No. |

101337-95-5 |

|---|---|

Molecular Formula |

C8H5ClFNOS |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

8-chloro-7-fluoro-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C8H5ClFNOS/c9-7-4(10)1-2-5-8(7)13-3-6(12)11-5/h1-2H,3H2,(H,11,12) |

InChI Key |

UZKCXEZQAMGDEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(S1)C(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid derivatives, followed by fluorination and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- is a heterocyclic compound belonging to the benzothiazine class. It features a fused benzothiazine ring system, with chlorine and fluorine atoms enhancing its pharmacological potential by influencing lipophilicity and metabolic stability, making it a target for medicinal chemistry.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- has documented biological activity in various studies. It exhibits antibacterial properties against a range of pathogens, including strains resistant to conventional antibiotics. Its mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic processes. Furthermore, derivatives of this compound have shown promise in anti-inflammatory and antifungal activities, indicating its potential as a lead compound for drug development.

Several methods for synthesizing 2H-1,4-benzothiazin-3(4H)-one, 8-chloro-7-fluoro- have been reported, and these methods often yield high purity products suitable for further biological evaluation.

The uniqueness of 2H-1,4-benzothiazin-3(4H)-one, 8-chloro-7-fluoro-, lies in its specific combination of halogen substituents, which enhance its biological activity while providing distinct chemical reactivity compared to its analogs.

Data Table: Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 7-Chloro-2H-benzothiazin-3(4H)-one | Structure | Lacks fluorine; primarily studied for similar antibacterial properties. |

| 2-Amino-6-fluoro-7-chloro-benzothiazole | Structure | Contains an amino group; shows different biological activity profiles. |

| Benzothiazole derivatives | Structure | Varying substitutions lead to diverse pharmacological activities; less focused on antibacterial action compared to benzothiazinones. |

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, disruption of cellular functions, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Base Compound: 2H-1,4-Benzothiazin-3(4H)-one

- Structure: Unsubstituted benzothiazinone core (C₈H₅NOS, MW 165) .

- Properties : Lacks halogen substituents, resulting in lower molecular weight and reduced electrophilicity.

- Applications : Serves as a scaffold for derivatives with tailored bioactivity.

4-[[3-(Trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one

- Structure : Features a trifluoromethylbenzyl group at the 4-position.

- Impact : The bulky CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration, making it a candidate for neurological targets (e.g., potassium channels) .

- Key Difference : Substitution at the 4-position vs. 7/8-positions in the target compound.

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-

- Structure: Replaces sulfur with oxygen (benzoxazinone core) and introduces 6-amino and 7-fluoro groups.

- Impact: Oxygen’s higher electronegativity reduces ring electron density compared to benzothiazinones. The 6-amino group enables hydrogen bonding, which is absent in the chloro-fluoro derivative .

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine

- Structure : Benzoxathiine core with a methoxy group at the 6-position and thiophene at the 2-position.

- Impact: The sulfur-oxygen heteroatom combination and methoxy group enhance solubility in polar solvents.

Physical and Chemical Properties

| Property | 8-Cl-7-F Derivative | Base Benzothiazinone | 6-Amino-7-F Benzoxazinone |

|---|---|---|---|

| Molecular Weight* | ~217.6 (C₈H₄ClFNO₂S) | 165 (C₈H₅NOS) | ~196.2 (C₈H₅FN₂O₂) |

| Halogen Effects | Enhanced electrophilicity | None | Fluorine only |

| Solubility | Lower (hydrophobic Cl/F) | Moderate | Higher (polar amino group) |

*Calculated based on substituents and .

Q & A

Q. What are the standard synthetic routes for 8-chloro-7-fluoro-2H-1,4-benzothiazin-3(4H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using halogenated precursors. For example, details a procedure where cesium carbonate in DMF facilitates intramolecular cyclization of N-substituted acetamide derivatives under reflux. Yield optimization (70% in the cited example) requires precise stoichiometric ratios (e.g., 1.2:1 base-to-substrate) and inert solvent conditions. Purity is enhanced via column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethyl acetate/hexane mixtures. Reaction monitoring via TLC and post-synthesis characterization (e.g., NMR, HPLC) are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this benzothiazinone derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving bond angles, dihedral conformations (e.g., 89.99° between benzene rings in ), and disorder in heteroatoms (e.g., O2 site disorder). Complementary techniques include:

Q. How can researchers align their experimental design with existing theoretical frameworks for benzothiazinone derivatives?

- Methodological Answer : Ground the study in established theories, such as structure-activity relationships (SAR) for heterocyclic compounds. For instance, emphasizes linking synthesis to biological activity hypotheses (e.g., antimicrobial or receptor antagonism). Design experiments to test substituent effects (e.g., fluoro vs. chloro on electronic distribution) using DFT calculations or comparative bioassays .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data for 8-chloro-7-fluoro-benzothiazinone derivatives?

- Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., envelope vs. screw-boat ring conformations in ) or solvent-dependent aggregation. Mitigation strategies:

- Molecular Dynamics Simulations : Model ligand-receptor interactions under physiological conditions.

- Dose-Response Curves : Test activity across multiple concentrations to identify non-linear effects.

- Meta-Analysis : Cross-reference findings with structurally analogous compounds (e.g., benzoxazinones in ) to isolate substituent-specific effects .

Q. How can factorial design optimize the synthesis of this compound for scale-up without compromising stereochemical integrity?

- Methodological Answer : Employ a 2³ factorial design ( ) to test variables: temperature (reflux vs. room temperature), solvent polarity (DMF vs. THF), and base strength (Cs₂CO₃ vs. K₂CO₃). Response variables include yield, enantiomeric excess (via chiral HPLC), and reaction time. Statistical tools (ANOVA) identify significant factors. For scale-up, prioritize solvent recovery (e.g., DMF distillation) and catalyst recyclability .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties, and how do they compare to empirical data?

- Methodological Answer : Use QSAR models parameterized with LogP, polar surface area, and H-bond donor/acceptor counts ( ). Validate predictions via:

- In Vitro Assays : Caco-2 cell permeability, microsomal stability.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic clearance rates from liver microsome studies. Discrepancies between in silico and in vivo data may indicate unmodeled protein binding or active transport mechanisms .

Q. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for continuous-flow synthesis of this compound?

- Methodological Answer : Integrate AI with CFD simulations ( ) to model heat/mass transfer in microreactors. Train neural networks on historical kinetic data to predict optimal flow rates, residence times, and mixing efficiency. Validate with real-time PAT (Process Analytical Technology) sensors (e.g., inline IR for reaction monitoring) .

Methodological Considerations

- Theoretical Grounding : Align synthetic routes and bioactivity studies with frameworks like Hammett substituent constants or frontier molecular orbital theory ().

- Data Validation : Cross-check crystallographic data (e.g., CIF files from ) against computational models to confirm structural assignments.

- Ethical and Safety Protocols : Adhere to NIST safety guidelines () for handling halogenated solvents and toxic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.